molecular formula C8H7F2NO2 B13576108 3-Amino-2,5-difluoro-4-methylbenzoic acid

3-Amino-2,5-difluoro-4-methylbenzoic acid

Cat. No.: B13576108
M. Wt: 187.14 g/mol
InChI Key: DUMTXOHIPLOTQG-UHFFFAOYSA-N
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Description

3-Amino-2,5-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-difluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,5-difluoro-4-methylbenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The general reaction conditions include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be used to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Halogenation: Using halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.

    Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products

    Halogenated Derivatives: Formed through halogenation reactions.

    Quinones: Produced via oxidation reactions.

    Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

3-Amino-2,5-difluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-difluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of amino and fluoro groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.

    2,5-Difluoro-4-methylbenzoic acid:

    3-Amino-2,5-difluorobenzoic acid: Similar structure but without the methyl group, leading to variations in its chemical properties.

Uniqueness

3-Amino-2,5-difluoro-4-methylbenzoic acid is unique due to the combination of amino, fluoro, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3-amino-2,5-difluoro-4-methylbenzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-3-5(9)2-4(8(12)13)6(10)7(3)11/h2H,11H2,1H3,(H,12,13)

InChI Key

DUMTXOHIPLOTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1N)F)C(=O)O)F

Origin of Product

United States

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